Tribenzyl(cyclohexyl)silane

Description

Evolution of Organosilicon Chemistry and its Contemporary Significance

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane. This initial discovery laid the groundwork for a field that would expand dramatically over the next century. A pivotal moment came in the 1940s with the development of the "direct process" (or Müller-Rochow process), which enabled the large-scale, cost-effective production of organosilanes and the subsequent rise of the silicone industry.

Today, organosilicon compounds are of immense contemporary significance. Their unique properties, such as thermal stability, chemical inertness, and hydrophobicity, make them crucial components in a vast array of applications. uni.lu These include advanced materials, pharmaceuticals, electronics, and coatings. bioresources.com Organosilanes function as coupling agents to enhance adhesion between organic polymers and inorganic substrates, as crosslinking agents to improve the durability of materials, and as building blocks in the synthesis of complex molecules. researchgate.net The ongoing demand for high-performance and environmentally friendly materials continues to drive innovation in organosilane research, with a focus on sustainable synthesis and novel applications. zmsilane.com

Structural Classification and Nomenclature of Tetraorganosilanes

Organosilanes are broadly classified based on the number and type of organic groups attached to the silicon atom. Tetraorganosilanes represent a fundamental class within this family, characterized by a central silicon atom bonded to four organic substituents (R₄Si). The simplest example is tetramethylsilane (B1202638) (TMS), Si(CH₃)₄, which is widely used as a reference standard in NMR spectroscopy. wikipedia.orgchemeurope.com

The nomenclature for these compounds follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a tetraorganosilane with different organic groups, the substituents are listed in alphabetical order followed by "silane".

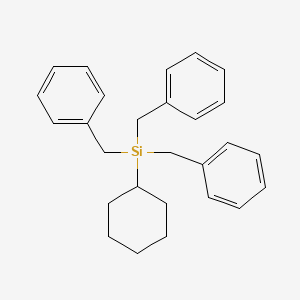

For the compound of interest, Tribenzyl(cyclohexyl)silane , the structure consists of:

A central silicon (Si) atom.

Three benzyl (B1604629) groups (-CH₂C₆H₅).

One cyclohexyl group (-C₆H₁₁).

Following IUPAC nomenclature, the organic groups are named alphabetically: "benzyl" before "cyclohexyl". Since there are three benzyl groups, the prefix "tri-" is used. Therefore, the name is constructed as Tribenzyl(cyclohexyl)silane.

| Compound Class | General Formula | Example | IUPAC Name |

| Tetraorganosilane | R₄Si | Si(CH₃)₄ | Tetramethylsilane |

| Organohalosilane | RₙSiX₄₋ₙ | (CH₃)₃SiCl | Trimethylchlorosilane |

| Organohydrosilane | RₙSiH₄₋ₙ | (C₂H₅)₃SiH | Triethylsilane |

| Organoalkoxysilane | RₙSi(OR')₄₋ₙ | (CH₃)Si(OC₂H₅)₃ | Methyltriethoxysilane |

| Organosilanol | RₙSi(OH)₄₋ₙ | (C₆H₅)₃SiOH | Triphenylsilanol |

Contextualization of Tribenzyl(cyclohexyl)silane within Advanced Organosilane Research

Tribenzyl(cyclohexyl)silane is a tetraorganosilane that, despite its well-defined structure, is not extensively documented in mainstream chemical literature. Its significance is therefore best understood by analyzing its structural features—three bulky benzyl groups and a sterically demanding cyclohexyl group—and inferring its potential role in specialized areas of organosilane research.

The synthesis of such asymmetrically substituted tetraorganosilanes is typically achieved through nucleophilic substitution reactions on chlorosilane precursors. orgsyn.org A plausible synthetic route for Tribenzyl(cyclohexyl)silane would involve the reaction of a suitable silyl (B83357) halide, such as trichlorocyclohexylsilane, with a benzyl organometallic reagent like benzylmagnesium bromide (a Grignard reagent) or benzyllithium. organic-chemistry.org Catalysts, such as zinc chloride, are often employed to facilitate these reactions under mild conditions. organic-chemistry.org

The primary research interest in a molecule like Tribenzyl(cyclohexyl)silane likely stems from the significant steric hindrance provided by its large organic substituents. This property could be exploited in several ways:

Steric-Directing Groups: The bulky nature of the tribenzyl(cyclohexyl)silyl group could make it a useful tool in organic synthesis, where it could be employed to direct the outcome of chemical reactions by physically blocking certain reaction sites.

Precursors to Advanced Materials: Tetraorganosilanes serve as building blocks for more complex materials. orgsyn.org The specific combination of aromatic (benzyl) and aliphatic cyclic (cyclohexyl) groups could be used to fine-tune the properties, such as thermal stability or solubility, of resulting polymers or materials.

Studies in Physical Organic Chemistry: The compound could be of interest for fundamental studies on bond strain, conformational analysis, and the reactivity of sterically congested silicon centers. ntu.edu.sg

While specific experimental data on Tribenzyl(cyclohexyl)silane is scarce, its predicted properties suggest a stable, high molecular weight compound. Its role is likely that of a specialized chemical intermediate or a model compound for studying the effects of extreme steric crowding around a silicon atom.

| Property | Value |

| Compound Name | Tribenzyl(cyclohexyl)silane |

| CAS Number | 18848-69-6 uni.lu |

| Molecular Formula | C₂₇H₃₂Si uni.lu |

| Molecular Weight | 384.63 g/mol |

| Monoisotopic Mass | 384.22733 Da uni.lu |

| Predicted XLogP | 7.9 |

| Predicted Collision Cross Section (CCS) | [M+H]⁺: 195.6 Ų uni.lu |

Note: Physical properties are predicted values from computational models, as experimental data is not widely available.

Structure

3D Structure

Properties

CAS No. |

18848-69-6 |

|---|---|

Molecular Formula |

C27H32Si |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

tribenzyl(cyclohexyl)silane |

InChI |

InChI=1S/C27H32Si/c1-5-13-24(14-6-1)21-28(27-19-11-4-12-20-27,22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-3,5-10,13-18,27H,4,11-12,19-23H2 |

InChI Key |

AUYZAXBUCDOOSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of Tribenzyl Cyclohexyl Silane and Analogues

Fundamental Reactivity of the Silicon Center in Tetraorganosilanes

Tetraorganosilanes (R₄Si), characterized by four carbon-silicon bonds, form the basis of a wide array of applications in organic synthesis. Their reactivity is primarily governed by the properties of the central silicon atom and its interaction with the attached organic ligands.

Exploration of Hypervalency and Lewis Acidic Character of Silicon

The silicon atom in a tetraorganosilane is generally considered a weak Lewis acid. However, its ability to expand its coordination sphere beyond the typical four bonds to become "hypervalent" is a crucial aspect of its chemistry. lsu.edu This phenomenon, which allows silicon to form five (pentacoordinate) or six (hexacoordinate) bonds, enhances the Lewis acidic character of the silicon center. lsu.edulsu.edu

This expansion of the octet is facilitated by the interaction of the silane (B1218182) with nucleophiles, such as fluoride (B91410) ions or alkoxides. quizlet.com The formation of a hypervalent intermediate, often with a trigonal bipyramidal or octahedral geometry, increases the partial positive charge on the silicon atom. lsu.eduu-tokyo.ac.jpprinceton.edu This increased electrophilicity makes the silicon center more susceptible to further reactions. Highly electronegative atoms (like F, Cl, or O) attached to silicon are known to stabilize these hypervalent structures. u-tokyo.ac.jpprinceton.edu

Table 1: Comparison of Tetravalent and Hypervalent Silicon Properties

Property Tetravalent Silicon (e.g., R₄Si) Hypervalent Silicon (e.g., [R₄SiX]⁻) Coordination Number 4 5 or 6 Geometry Tetrahedral Trigonal bipyramidal or Octahedral Lewis Acidity Weak Strong [2, 13] Nucleophilicity of Ligands Low High [2, 13]

Nucleophilic Activation and Transformations of Organic Ligands

The carbon-silicon bond in tetraorganosilanes is typically strong and unreactive. Consequently, for the organic ligands (like the benzyl (B1604629) or cyclohexyl groups) to participate in synthetic transformations, the silicon center must first be "activated." This is achieved through nucleophilic attack on the silicon atom. u-tokyo.ac.jp

Anionic reagents, such as alkoxides, are effective for this purpose. u-tokyo.ac.jp The nucleophile coordinates to the silicon, forming a hypervalent silicate. This process increases the electron density on the silicon and, by extension, on the organic ligands attached to it. lsu.edulsu.edu This enhanced electron density transforms the organic ligand into a more potent nucleophile, capable of participating in reactions such as cross-coupling with organohalide reagents. lsu.edu In essence, the nucleophilic activation of the silicon center is the key step that "unlocks" the reactivity of its organic substituents.

Mechanistic Investigations of Key Organosilane Reactions

The activation of organosilanes opens the door to a variety of powerful bond-forming reactions. Mechanistic studies of these processes are vital for understanding and optimizing their application in synthesis.

Intramolecular Delivery and Stereocontrolled Glycosylation (Relevance to silanes as reagents)

The strategic use of silicon-based tethers has emerged as a powerful method for controlling stereochemistry in glycosylation reactions. This approach, known as intramolecular aglycone delivery (IAD), leverages a temporary silicon bridge to connect the glycosyl donor and the acceptor, thereby directing the glycosylation to a specific face of the oxacarbenium ion intermediate. rsc.orgbeilstein-journals.org This pre-positioning of the reactants significantly enhances stereoselectivity, which is a major challenge in traditional intermolecular glycosylation methods. beilstein-journals.org

The general mechanism involves a multi-step, one-pot process. Initially, a carbohydrate-derived silane, acting as the reducing agent, participates in a catalytic reaction, such as the reductive coupling of an aldehyde and an alkyne, to form a silyl-linked intermediate. nih.gov This intermediate tethers the aglycone (the alcohol to be glycosylated) to the sugar moiety through the silicon atom. rsc.orgnih.gov Subsequent activation of the glycosyl donor, often a glycosyl fluoride, initiates the intramolecular glycosylation, where the tethered alcohol attacks the anomeric center. nih.gov The spatial constraints imposed by the silane tether guide this attack, leading to the highly stereoselective formation of the glycosidic bond. rsc.orgnih.gov For instance, tethering from the C-2 position can selectively produce 1,2-cis glycosides, while a C-6 tether can yield 1,2-trans products. rsc.org

While specific studies detailing the use of tribenzyl(cyclohexyl)silane in this context are not prevalent, the principles are broadly applicable to organosilanes. The nature of the substituents on the silicon atom, such as the benzyl and cyclohexyl groups, would influence the geometry and flexibility of the tether, thereby affecting the efficiency and stereochemical outcome of the glycosylation. The bulky nature of these groups could provide conformational rigidity, which may be advantageous for stereocontrol. Research has demonstrated the utility of various sugar silanes in synthesizing complex glycosides, including β-mannosides, α-glucosides, and 2-deoxy-β-glucosides, showcasing the versatility of this strategy. rsc.orgumich.edu

| Feature | Description | Relevant Findings |

| Concept | Intramolecular Aglycone Delivery (IAD) using a temporary silicon tether. rsc.orgbeilstein-journals.org | Connects glycosyl donor and acceptor to control stereochemistry. rsc.org |

| Mechanism | 1. Catalytic formation of a silyl-linked intermediate. 2. Intramolecular attack of the tethered aglycone on the anomeric center. nih.gov | Enables stereo- and regioselective glycosylation. nih.gov Tolerates various functional groups. rsc.org |

| Stereocontrol | Tethering position (e.g., C-2 vs. C-6) directs the formation of specific stereoisomers (1,2-cis or 1,2-trans). rsc.org | Has been used to synthesize challenging linkages like β-mannosides. beilstein-journals.org |

| Reagents | Carbohydrate-derived silanes act as both reducing agents and tethering agents. nih.govumich.edu | Nickel- and copper-based catalysts are often employed. umich.edu |

Thermal Decomposition Pathways and Radical Mechanisms of Substituted Silanes

The thermal stability and decomposition pathways of silanes are dictated by the nature of the substituents attached to the silicon atom. Organohydrosilanes generally begin to decompose between 440-460°C via the homolytic cleavage of the Si-H bond, which is typically weaker than Si-C, C-C, or C-H bonds. gelest.com The bond dissociation energy for the Si-H bond in silane (SiH₄) is approximately 378 kJ/mol, which is lower than the C-H bond energy in methane (B114726) (414 kJ/mol). gelest.com

For substituted silanes like tribenzyl(cyclohexyl)silane, several decomposition pathways are conceivable. The primary decomposition step is often the cleavage of the weakest bond, initiating a series of radical reactions. dtic.mil

Si-C Bond Cleavage: Given the absence of a Si-H bond, the initial step for tribenzyl(cyclohexyl)silane would likely be the homolytic cleavage of a silicon-carbon bond. The stability of the resulting radical is a key factor. The cleavage could produce either a benzyl radical or a cyclohexyl radical, along with the corresponding silyl (B83357) radical. The formation of the resonance-stabilized benzyl radical is generally more favorable than the formation of a secondary alkyl radical like cyclohexyl. Studies on tetraphenylsilane (B94826) indicate that its decomposition is initiated by the elimination of a phenyl radical. dtic.mil

Radical Chain Reactions: The initially formed radicals (e.g., benzyl and tribenzylsilyl radicals) can participate in subsequent reactions. These include hydrogen abstraction from other molecules, disproportionation, or recombination to form various products. dtic.mil For example, a silyl radical could abstract a hydrogen atom to form a silane. dtic.mil

Molecular Elimination: In some cases, particularly with smaller alkylsilanes, molecular elimination of H₂ or hydrocarbons can occur. scholaris.caresearchgate.net However, for larger, more complex silanes, radical mechanisms tend to dominate. dtic.mil

The thermal decomposition of various silanes has been studied, providing a framework for predicting the behavior of analogues. For instance, the pyrolysis of methyl-substituted silanes is initiated by Si-H bond cleavage (when present), followed by Si-CH₃ bond breakage to form methyl radicals. scholaris.ca The pyrolysis of phenylhydrosilanes can proceed through a bimolecular redistribution reaction rather than a free-radical pathway, whereas tetraphenylsilane decomposition is clearly radical-based. dtic.mil The presence of bulky and stable groups like benzyl on tribenzyl(cyclohexyl)silane strongly suggests that its thermal decomposition would proceed via a radical mechanism initiated by Si-C bond scission.

| Silane Type | Primary Decomposition Pathway | Key Intermediates | Temperature Range (°C) |

| Unsubstituted Silane (SiH₄) | Si-H bond cleavage or H₂ elimination. gelest.comacs.org | SiH₃ radical, SiH₂ (silylene). | >400 (catalyst dependent). gelest.com |

| Methyl-substituted Silanes | Si-H cleavage followed by Si-CH₃ cleavage. scholaris.ca | Silyl radicals, methyl radicals. | Varies with substitution. scholaris.ca |

| Phenylhydrosilanes | Bimolecular redistribution reaction. dtic.mil | Transition state complex. | 340 - 390. dtic.mil |

| Tetraphenylsilane | Si-Phenyl bond cleavage. dtic.mil | Triphenylsilyl radical, phenyl radical. | >450. dtic.mil |

| Tribenzyl(cyclohexyl)silane (Predicted) | Si-Benzyl bond cleavage. | Tribenzylsilyl radical, benzyl radical. | Likely >400. |

Kinetic and Mechanistic Aspects of Silanization Processes with Organic Functionalities

Silanization is a chemical process that involves the attachment of organosilane compounds to surfaces containing hydroxyl groups, such as silica (B1680970), glass, or metal oxides. wikipedia.orgalwsci.com This surface modification is critical for improving adhesion between inorganic substrates and organic polymers, enhancing hydrophobicity, and functionalizing surfaces for various applications. wikipedia.orgnist.gov The mechanism of silanization is a complex series of hydrolysis and condensation reactions, the kinetics of which are influenced by factors such as the nature of the silane, the presence of catalysts, solvent, and temperature. nist.govnih.gov

Primary and Secondary Silanization Reactions

The silanization process can be conceptually divided into primary and secondary reactions, particularly in the context of modifying a hydroxyl-rich surface like silica with a silane coupling agent. researchgate.netnih.gov

Primary Silanization: This step involves the initial reaction between the silane and the silanol (B1196071) (Si-OH) groups on the inorganic substrate surface. researchgate.netallenpress.com For an alkoxysilane like tribenzyl(cyclohexyl)silane (if it were, for example, a tribenzyl(cyclohexyl)methoxysilane), the reaction would proceed via two main pathways:

Hydrolysis: The alkoxy groups on the silane first hydrolyze in the presence of water to form reactive silanol (Si-OH) groups. This step is often the rate-limiting step and can be catalyzed by acids or bases. alwsci.comchinacouplingagents.com

Condensation: The newly formed silanol groups on the silane molecule then condense with the silanol groups on the substrate surface, forming a stable covalent siloxane (Si-O-Si) bond and releasing a molecule of water or alcohol. alwsci.comresearchgate.net

Secondary Silanization: This refers to the subsequent condensation reactions that occur between adjacent silane molecules that are already grafted onto the surface. researchgate.netallenpress.com These reactions lead to the formation of a cross-linked polysiloxane network on the substrate. semi.ac.cn The extent of secondary silanization is heavily dependent on the steric bulk of the non-reactive groups on the silicon atom. For tribenzyl(cyclohexyl)silane, the large benzyl and cyclohexyl groups would likely create significant steric hindrance, limiting the degree of cross-linking between adjacent molecules. This steric shielding can prevent the formation of a dense, polymeric layer, potentially resulting in a more defined monolayer coverage. mdpi.com

| Reaction Stage | Description | Key Reaction | Product |

| Hydrolysis | Activation of the silane by reaction with water. | R₃Si-OR' + H₂O → R₃Si-OH + R'OH | Reactive Silanol |

| Primary Silanization | Covalent bonding of the silane to the substrate surface. | R₃Si-OH + HO-Substrate → R₃Si-O-Substrate + H₂O | Surface-Grafted Silane |

| Secondary Silanization | Cross-linking between adjacent grafted silane molecules. | 2 R₃Si-O-Substrate → (R₂Si-O-Substrate)₂O + R-R | Cross-linked Siloxane Layer |

Catalysis of Silane Reactions by Organic Amines

Organic amines are widely used as catalysts to accelerate silanization reactions. allenpress.commdpi.com Their catalytic effect stems from their basic nature, which can promote both the hydrolysis and condensation steps of the process. mdpi.com

The mechanism of amine catalysis generally involves the following:

Catalysis of Hydrolysis: Amines function as base catalysts, increasing the rate of hydrolysis of alkoxysilanes to silanols. In the presence of water, an amine can generate hydroxide (B78521) ions (OH⁻), which are potent nucleophiles that attack the silicon atom, facilitating the displacement of the alkoxy group. mdpi.com

Catalysis of Condensation: Amines can also catalyze the condensation reaction between silanol groups (either silane-silanol or substrate-silanol). They can activate the silanol groups through hydrogen bonding, making them more susceptible to nucleophilic attack. mdpi.comresearchgate.net

The effectiveness of an amine catalyst depends on several factors, including its basicity (pKa), steric accessibility, and concentration. nih.govallenpress.com Studies have shown that linear aliphatic amines can promote the rate of primary silanization more effectively than bulkier cyclic amines due to better accessibility to the reaction sites. nih.gov For example, hexylamine (B90201) has been shown to increase the rate constant of primary silanization more than dicyclohexylamine. nih.gov However, there is an optimal concentration for the amine catalyst; excessively high concentrations can lead to the amine adsorbing onto the silica surface, which blocks the active sites and hinders the approach of silane molecules, thereby reducing the reaction rate. mdpi.com The catalytic activity of various amines has been investigated, showing that they can increase the rate of the primary silanization reaction significantly compared to an uncatalyzed system. nih.gov

| Amine Type | Catalytic Effect on Silanization | Mechanistic Aspect | Reference Finding |

| Primary Aliphatic Amines (e.g., Hexylamine) | High catalytic activity for primary silanization. nih.gov | Good accessibility to silica surface and catalytic sites. nih.gov | Promotes higher reaction rate constants compared to cyclic amines. nih.gov |

| Cyclic Amines (e.g., Dicyclohexylamine) | Moderate catalytic activity. nih.gov | Steric hindrance can reduce effectiveness compared to linear amines. nih.gov | Lower enhancement of primary silanization rate. nih.gov |

| Guanidines (e.g., DPG) | Acts as a strong catalyst and accelerator. nih.govallenpress.com | High basicity (pKa ≈ 10.1) effectively catalyzes hydrolysis and condensation. allenpress.com | Can increase primary silanization rate constant by over 3-fold. nih.gov |

Advanced Spectroscopic and Structural Characterization of Complex Silanes

Nuclear Magnetic Resonance Spectroscopy for Tetraorganosilanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic and organometallic compounds, providing detailed information about the chemical environment of magnetically active nuclei.

High-Resolution 1H, 13C, and 29Si NMR in Structural Elucidation

High-resolution 1H, 13C, and 29Si NMR spectroscopy are fundamental tools for characterizing tetraorganosilanes. dataverse.no Each nucleus provides a unique window into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of Tribenzyl(cyclohexyl)silane is expected to exhibit distinct signals for the benzyl (B1604629) and cyclohexyl moieties. The protons of the benzyl groups would appear in the aromatic region (typically δ 7.0-7.5 ppm), while the methylene (B1212753) protons of the benzyl groups would likely resonate in the range of δ 2.0-2.5 ppm. oregonstate.edu The protons of the cyclohexyl group would be found in the upfield region, generally between δ 1.0-2.0 ppm. chemistrysteps.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the benzyl groups are expected to appear in the δ 120-140 ppm range. The benzylic carbons would likely be observed around δ 20-30 ppm. The carbons of the cyclohexyl ring are anticipated to resonate in the upfield region of the spectrum. researchgate.net

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly informative for organosilicon compounds. pascal-man.com For a tetraorganosilane like Tribenzyl(cyclohexyl)silane, a single resonance is expected. The chemical shift is influenced by the nature of the organic substituents. Based on data for similar tetra-alkyl and aryl silanes, the 29Si chemical shift for Tribenzyl(cyclohexyl)silane is predicted to be in the range of δ -5 to -25 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.netrsc.org

Predicted NMR Data for Tribenzyl(cyclohexyl)silane

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.0 - 7.5 |

| ¹H | Benzylic (CH₂) | 2.0 - 2.5 |

| ¹H | Cyclohexyl (C₆H₁₁) | 1.0 - 2.0 |

| ¹³C | Aromatic (C₆H₅) | 120 - 140 |

| ¹³C | Benzylic (CH₂) | 20 - 30 |

| ¹³C | Cyclohexyl (C₆H₁₁) | 25 - 30 |

| ²⁹Si | Si | -5 to -25 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms and providing insights into the three-dimensional structure of molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons within the same spin system. For Tribenzyl(cyclohexyl)silane, cross-peaks would be expected between the aromatic protons and between the protons within the cyclohexyl ring, confirming their respective spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu This would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. For instance, the benzylic proton signals would show a correlation to the benzylic carbon signals. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups and bonds. photothermal.commt.com

Infrared (IR) Spectroscopy: The IR spectrum of Tribenzyl(cyclohexyl)silane would be expected to show characteristic absorption bands for the aromatic and aliphatic C-H stretching vibrations. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching bands are found just below 3000 cm⁻¹. Other key vibrations include C=C stretching in the aromatic rings (around 1600 and 1450 cm⁻¹) and Si-C stretching vibrations, which are typically found in the fingerprint region. nih.govamericanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds and can provide complementary information. photothermal.com The aromatic ring vibrations are usually strong in the Raman spectrum. The Si-C symmetric stretching vibration would also be expected to be Raman active. nih.gov

Predicted Vibrational Frequencies for Tribenzyl(cyclohexyl)silane

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aliphatic C-H | Stretching | < 3000 | IR, Raman |

| Aromatic C=C | Stretching | ~1600, ~1450 | IR, Raman |

| Si-C | Stretching | Fingerprint Region | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. msu.edu

For Tribenzyl(cyclohexyl)silane, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the elemental composition. The fragmentation of tetraorganosilanes upon electron ionization typically involves the cleavage of the silicon-carbon bonds. wikipedia.orglibretexts.org Common fragmentation pathways would likely involve the loss of benzyl or cyclohexyl radicals. The most stable carbocation, the tropylium (B1234903) ion (m/z 91), formed by rearrangement of the benzyl cation, is expected to be a prominent peak in the mass spectrum.

Predicted Mass Spectrometry Fragmentation for Tribenzyl(cyclohexyl)silane

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₂₇H₃₂Si]⁺ | 384.23 |

| [M - C₇H₇]⁺ | [C₂₀H₂₅Si]⁺ | 293.18 |

| [M - C₆H₁₁]⁺ | [C₂₁H₂₁Si]⁺ | 301.15 |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 |

Other Complementary Spectroscopic and Analytical Techniques for Organosilicon Species

In addition to the primary techniques discussed, other analytical methods can provide valuable information for the characterization of organosilicon compounds. jetir.org Elemental analysis, for instance, can be used to determine the empirical formula of the compound and to quantify the silicon content. tandfonline.comresearchgate.net Techniques such as inductively coupled plasma (ICP) emission spectrometry can be employed for the sensitive and accurate determination of silicon in organosilicon compounds. google.com

Advanced Applications and Research Frontiers of Tribenzyl Cyclohexyl Silane Analogs in Chemical Synthesis and Materials Science

Strategic Utility in Organic Synthesis as Reagents and Building Blocks

Organosilanes, such as analogs of tribenzyl(cyclohexyl)silane, are indispensable tools in modern organic synthesis. sigmaaldrich.comcolab.ws Their utility stems from the unique properties of the silicon atom, which can be leveraged to create reagents and building blocks that facilitate the construction of complex molecular architectures. colab.wsacs.org By modifying the organic substituents attached to the silicon atom, chemists can finely tune the steric and electronic properties of the silane (B1218182), tailoring its reactivity for specific applications. gelest.comfishersci.ca

Protection and Deprotection Strategies Employing Organosilanes

One of the most frequent applications of organosilanes in multi-step synthesis is the protection of reactive functional groups, particularly alcohols. gelest.comfishersci.ca Silyl (B83357) ethers are formed by reacting an alcohol with a silyl halide, such as a hypothetical tribenzyl(cyclohexyl)silyl chloride. These silyl ethers are generally stable to a wide range of reaction conditions, effectively masking the hydroxyl group's reactivity. gelest.com

The stability of the silyl protecting group is highly dependent on the steric bulk of the substituents on the silicon atom and the pH of the medium. fishersci.ca This allows for selective protection and deprotection, a crucial strategy in the synthesis of complex molecules where multiple hydroxyl groups are present. gelest.com For example, a bulky silyl group like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) is significantly more stable to acidic hydrolysis than a smaller group like trimethylsilyl (B98337) (TMS). fishersci.ca An even bulkier group, such as the tribenzyl(cyclohexyl)silyl group, would be expected to offer exceptionally high stability.

The introduction and removal of these protecting groups are typically high-yielding processes. gelest.com Deprotection is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the high affinity of silicon for fluorine. fishersci.ca

Table 1: Comparison of Common Silyl Protecting Groups and Their Relative Stability

| Silyl Group | Abbreviation | Common Reagent | Relative Stability to Acid | Relative Stability to Base | Key Features |

| Trimethylsilyl | TMS | Trimethylsilyl chloride | 1 | ~1 | Most easily cleaved silyl group. fishersci.ca |

| Triethylsilyl | TES | Triethylsilyl chloride | 64 | ~100 | Can be selectively removed in the presence of bulkier silyl ethers. fishersci.ca |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride | 20,000 | ~20,000 | Widely used due to its moderate stability and ease of handling. fishersci.ca |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride | 700,000 | ~1,000,000 | Very stable to a wide range of conditions due to high steric hindrance. fishersci.ca |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride | 5,000,000 | ~20,000 | More stable to acid than TBDMS; offers different electronic properties. fishersci.ca |

Data is synthesized from sources indicating relative stability trends. fishersci.ca

Enantioselective and Diastereoselective Transformations

Organosilanes are crucial reagents in a growing number of asymmetric transformations that create chiral molecules with high stereocontrol. gelest.combohrium.com These reactions, which include reductions, couplings, and annulations, often rely on a metal complexed with a chiral ligand to catalyze the transformation enantioselectively. gelest.comacs.org The organosilane typically acts as a stoichiometric reductant or a nucleophilic partner in these processes. gelest.comacs.org

In many metal-catalyzed asymmetric reductions of prochiral ketones or imines, the organosilane provides a hydride to the catalyst system. acs.org While the silane itself is not always the primary source of stereochemical induction, its steric and electronic properties can influence the reaction's efficiency and selectivity. gelest.comacs.org For instance, studies have shown that using sterically demanding silanes can lead to higher enantioselectivities in certain rhodium-catalyzed hydrosilylation reactions. acs.org

Furthermore, chiral organosilanes, where the silicon atom itself is a stereocenter, are of great value in asymmetric synthesis. bohrium.comresearchgate.net The development of catalytic methods to access these silicon-stereogenic silanes is an active area of research. bohrium.comnih.gov These chiral silanes can be used to transfer stereochemical information in subsequent reactions, enabling the diastereoselective synthesis of complex products. researchgate.netfigshare.com For example, diastereoselective [4+2] annulations involving chiral organosilanes have been used as key steps in the total synthesis of natural products like leucascandrolide A. figshare.comfigshare.com

Table 2: Examples of Enantioselective Reactions Utilizing Organosilanes

| Reaction Type | Substrate | Catalyst System | Organosilane | Enantiomeric Excess (ee) |

| Ketone Hydrosilylation | Aryl Alkyl Ketones | Rh(I) / Chiral P,N-Ligand | Mesitylphenylsilane | High |

| Ketone Hydrosilylation | Aryl Ketones | Cu / Chiral Ligand | Polymethylhydrosiloxane (PMHS) | High |

| Three-Component Coupling | Allenes, Aldehydes | Ni(cod)₂ / NHC-IPr | Organosilane | High |

| Silylene Transfer | Dienes, Aldehydes | Silver Catalyst | Silylene Precursor | High Diastereoselectivity |

This table presents a summary of findings from various research efforts. acs.orgnih.govnih.gov

Facilitating Complex Molecular Construction

The introduction of a silyl group into an organic molecule can significantly alter its reactivity, enabling transformations that would otherwise be difficult. colab.ws This makes organosilanes powerful building blocks for the synthesis of complex organic frameworks. acs.orgrsc.org The silyl group can act as a temporary activating group, a directing group, or a precursor to other functionalities. colab.ws

A well-known example is the Fleming-Tamao oxidation, where a carbon-silicon bond is converted into a carbon-oxygen bond (an alcohol), often with retention of stereochemistry. This allows an organosilane to serve as a masked hydroxyl group. The use of organosilanes as nucleophilic coupling partners in reactions like the Hiyama cross-coupling provides a robust method for forming carbon-carbon bonds. rsc.org

The ability of silicon to stabilize a positive charge on a β-carbon (the β-silicon effect) is another key principle exploited in complex synthesis. colab.ws This effect can control the regioselectivity of electrophilic attack on unsaturated silanes, such as vinylsilanes and allylsilanes. By strategically placing a silyl group, chemists can direct the formation of new bonds at specific positions, guiding the construction of the molecular backbone. colab.wsrsc.org These strategies have been applied to the synthesis of a wide array of natural products and other intricate molecular targets. figshare.com

Interfacial and Coupling Agent Chemistry in Hybrid Materials

Analogs of tribenzyl(cyclohexyl)silane, when appropriately functionalized, can play a critical role as interfacial and coupling agents in the creation of advanced hybrid materials. These materials, which combine inorganic components (like glass or minerals) with organic polymers, benefit from the unique ability of silanes to bridge the gap between two dissimilar materials. specialchem.comdow.com

Mechanism of Silane Coupling Agent Interaction with Inorganic and Organic Phases

Silane coupling agents are bifunctional molecules, possessing two different types of reactive groups attached to a central silicon atom. specialchem.comwacker.com A generic structure can be represented as Y-R-Si-X₃, where 'X' is a hydrolyzable group and 'Y' is an organofunctional group. specialchem.com

Interaction with the Inorganic Phase: The process begins with the hydrolysis of the labile alkoxy (e.g., methoxy (B1213986) or ethoxy) or halogen groups on the silane in the presence of water. wacker.comgelest.com This reaction forms reactive silanol (B1196071) (Si-OH) groups. gelest.comshinetsusilicone-global.com These silanols then condense with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), glass, or metal oxides, forming stable, covalent siloxane (Si-O-Substrate) bonds. specialchem.comgelest.com Further condensation between adjacent silanol groups can create a durable, cross-linked polysiloxane network on the inorganic surface. specialchem.com This initial step is often referred to as silanization or hydrophobation of the filler. utwente.nl

Interaction with the Organic Phase: The organofunctional group ('Y') of the silane is chosen to be compatible or reactive with the organic polymer matrix. specialchem.comutwente.nl This group, which could be an amino, epoxy, vinyl, or other reactive moiety, forms chemical bonds with the polymer during processes like curing or polymerization. wacker.comsinosil.com

Development of Advanced Surface Modification Techniques for Organic Substrates

The modification of surfaces with organosilanes is a versatile strategy to tailor their properties, such as wetting, adhesion, and biocompatibility. gelest.comresearchgate.net Advanced techniques have been developed to create highly ordered and functional surfaces on various substrates, including organic polymers and nanomaterials. numberanalytics.comprinceton.edu

Self-Assembled Monolayers (SAMs): Silanes can spontaneously form highly organized, single-molecule-thick layers on suitable substrates. This technique allows for precise control over the surface chemistry and is used to modify properties like friction, adhesion, and chemical resistance.

Plasma Treatment and Polymer Grafting: Surfaces can be activated using plasma, creating reactive sites (like hydroxyl groups) where silanes can subsequently be grafted. This is particularly useful for modifying the surfaces of otherwise inert polymers. numberanalytics.com Techniques like atom transfer radical polymerization (ATRP) can be used to grow polymer brushes from silane-functionalized surfaces, creating complex, tailored interfaces. numberanalytics.com

Click Chemistry: This refers to a class of reactions that are highly efficient, selective, and tolerant of various functional groups. numberanalytics.com Silanes can be functionalized with groups amenable to click chemistry (e.g., azides or alkynes), allowing for the straightforward attachment of a wide variety of molecules to a silanized surface. numberanalytics.com

Hybrid Approaches: Often, multiple techniques are combined to achieve desired surface properties. For example, a substrate might first be chemically modified with a silane and then subjected to plasma treatment or biomolecule conjugation to create a multifunctional surface. numberanalytics.com

These advanced methods have enabled the use of silane-modified substrates in a broad range of applications, from enhancing the dispersion of nanoparticles in polymer composites to improving charge injection in organic electronic devices. princeton.edumdpi.com For instance, treating natural fibers with silanes improves their adhesion to polymer matrices in bio-based composites, enhancing mechanical strength and thermal stability. tandfonline.com

Catalytic and Polymerization Applications of Organosilanes.russoindustrial.rursc.org

Organosilanes, a versatile class of silicon-containing organic compounds, have garnered significant attention for their diverse applications in catalysis and polymer science. researchgate.net Their unique chemical properties, stemming from the silicon-carbon bond and the nature of the organic substituents, allow them to participate in and influence a variety of polymerization reactions. This section explores the roles of organosilane analogs in two key areas: olefin polymerization and redox-initiated cationic polymerization.

Role as Catalytic Components in Olefin Polymerization.rsc.org

Organosilanes often play a crucial role as external donors or as part of the internal donor system in Ziegler-Natta and metallocene catalysts used for olefin polymerization. While specific research on tribenzyl(cyclohexyl)silane in this context is not extensively documented in publicly available literature, the functions of analogous organosilanes provide a clear indication of its potential role. These compounds can influence the catalyst's performance in several ways, including stereoselectivity, activity, and the molecular weight of the resulting polymer.

In the context of Ziegler-Natta catalysis, organosilanes are frequently employed to control the stereochemistry of polypropylene. The steric and electronic properties of the alkyl and aryl groups attached to the silicon atom are critical in determining the tacticity of the polymer. For instance, bulkier substituents on the silane can selectively poison catalyst sites that produce atactic (non-stereoregular) polymer, thereby increasing the proportion of isotactic (highly ordered) polypropylene.

The table below illustrates the influence of different organosilane external donors on the performance of a Ziegler-Natta catalyst system for propylene (B89431) polymerization. This data is representative of the types of effects that variations in the organosilane structure can have.

| Organosilane Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |

| Dicyclopentyldimethoxysilane | 45 | 98.5 |

| Cyclohexyl(methyl)dimethoxysilane | 52 | 97.2 |

| Diisopropyldimethoxysilane | 48 | 96.5 |

| Diphenyldimethoxysilane | 35 | 95.0 |

This table presents representative data for analogous organosilane systems to illustrate their function in olefin polymerization.

Furthermore, organosilanes can interact with the cocatalyst, typically an aluminum alkyl, modifying its activity and preventing the over-reduction of the active titanium species on the catalyst surface. The choice of organosilane can also affect the molecular weight distribution of the polymer, which in turn influences its mechanical and thermal properties. The benzyl (B1604629) and cyclohexyl groups in tribenzyl(cyclohexyl)silane suggest a significant steric bulk, which could potentially lead to high stereoselectivity in propylene polymerization.

Applications in Redox-Initiated Cationic Polymerization.zmsilane.com

Redox-initiated cationic polymerization is a powerful technique for the polymerization of various monomers, including epoxides, vinyl ethers, and oxetanes. researchgate.net This method relies on the generation of a cationic initiating species through a redox reaction between an oxidizing agent and a reducing agent. Organosilanes, particularly hydrosilanes, have emerged as effective reducing agents in these systems, often paired with onium salts like diaryliodonium or triarylsulfonium salts as the oxidizing agents. researchgate.net

The general mechanism involves the reduction of the onium salt by the organosilane, which generates a highly reactive silyl-centered radical cation and subsequently a Brønsted acid. This acid then initiates the cationic polymerization of the monomer. The reaction can often be triggered under mild conditions, including at room temperature, and can be initiated by thermal or photochemical stimuli. rsc.org

A typical redox couple for cationic polymerization is a silane/iodonium salt system. rsc.org The efficiency of the initiation process can be influenced by the structure of the silane. While specific studies on tribenzyl(cyclohexyl)silane in this application are not prominent, analogous hydrosilanes have been shown to be effective. The reactivity of the Si-H bond is a key factor, and the nature of the substituents on the silicon atom can modulate this reactivity.

The table below provides representative data on the gel times for the redox-initiated polymerization of an epoxide using different silanes, demonstrating the influence of the silane structure on the polymerization rate.

| Silane Reducing Agent | Oxidizing Agent | Gel Time (minutes) at Room Temperature |

| Triethylsilane | Diphenyliodonium hexafluorophosphate | 15 |

| Phenylsilane (B129415) | Diphenyliodonium hexafluorophosphate | 10 |

| Diphenylsilane (B1312307) | Diphenyliodonium hexafluorophosphate | 8 |

| Triphenylsilane | Diphenyliodonium hexafluorophosphate | 12 |

This table presents representative data for analogous organosilane systems to illustrate their function in redox-initiated cationic polymerization.

These redox-initiating systems are advantageous for applications such as coatings, adhesives, and the fabrication of composites, where rapid curing under specific conditions is required. rsc.org The development of new organosilanes as part of these systems is an active area of research, aiming to fine-tune the initiation kinetics and tailor the properties of the resulting polymers.

Emerging Research Directions in Organosilane Chemistry

The field of organosilane chemistry is continuously evolving, driven by the demand for advanced materials with tailored properties and more sustainable chemical processes. archivemarketresearch.com Research is expanding beyond traditional applications into new and exciting frontiers in materials science, nanotechnology, and sustainable chemistry. zmsilane.com

One of the most significant emerging trends is the development of organosilanes for advanced functional materials. mdpi.com This includes their use as key components in the synthesis of organic-inorganic hybrid materials, which combine the desirable properties of both material classes, such as the flexibility and processability of polymers with the thermal stability and mechanical strength of inorganic materials. mdpi.com For instance, organosilanes are being investigated for the preparation of structurally colored films and advanced coatings with self-healing or superhydrophobic properties.

In the realm of nanotechnology, organosilanes are crucial for the surface modification of nanoparticles. mdpi.com By functionalizing the surface of nanoparticles with specific organosilanes, their dispersion in polymer matrices can be significantly improved, leading to nanocomposites with enhanced mechanical, thermal, and barrier properties. zmsilane.com This is a key area of research for developing next-generation materials for the aerospace, automotive, and electronics industries.

Furthermore, there is a growing emphasis on the development of more sustainable and environmentally friendly organosilane-based technologies. This includes the design of bio-based silanes derived from renewable resources and the use of organosilanes to create chrome-free corrosion protection systems for metals. The drive to reduce volatile organic compounds (VOCs) in coatings and adhesives is also pushing the innovation of water-based organosilane systems.

Future research will likely focus on the design of multifunctional organosilanes with precisely controlled reactivity and the integration of computational modeling to predict the performance of new organosilane structures in various applications. The unique combination of organic and inorganic characteristics in organosilanes ensures that they will remain a cornerstone of innovation in chemical synthesis and materials science for the foreseeable future.

Future Perspectives and Challenges in the Research of Tribenzyl Cyclohexyl Silane Systems

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of organosilanes often relies on methods that are resource-intensive and generate significant waste, such as the use of organometallic reagents with chlorosilanes. The future of tribenzyl(cyclohexyl)silane synthesis will depend on the adoption of greener and more sustainable practices.

Key areas of development include:

Chlorine-Free Routes : A major goal in silicon chemistry is to move away from chlorine-based processes. mdpi.com Research into direct, chlorine-free synthesis using alcohols is a promising alternative. mdpi.com For a compound like tribenzyl(cyclohexyl)silane, this could involve developing catalytic systems that enable the direct coupling of silicon-hydride precursors with toluene (B28343) and cyclohexane (B81311) derivatives, bypassing the need for chlorinated intermediates.

Catalyst Innovation : While platinum-based catalysts are highly effective for hydrosilylation, their cost and toxicity are significant drawbacks. acs.org The development of catalysts based on earth-abundant and environmentally benign metals like cobalt, iron, and nickel is a critical research direction. acs.org Recent studies have shown success in using stable cobalt complexes for the synthesis of alkoxy-substituted silanes in green solvents like alcohols, which could be adapted for related synthetic pathways. acs.orgcsic.es

Energy-Efficient Synthesis : Novel synthetic methods are being explored to reduce the energy input required for creating silicon-carbon bonds. These include electrosynthesis and photocatalysis. rsc.orgnus.edu.sg Electrochemical methods, for instance, can drive the formation of organosilanols and facilitate the disilylation of alkenes under mild conditions. rsc.org Photocatalysts like eosin (B541160) Y have been shown to selectively activate Si-H bonds, enabling the stepwise and controlled functionalization of silanes. nus.edu.sg Applying such techniques to a tribenzyl(cyclohexyl)silane framework could allow for more efficient and selective syntheses.

Solvent-Free and Catalytic Protocols : The principles of green chemistry encourage minimizing or eliminating solvent use. acs.org Organocatalytic, solvent-free methods for producing complex silanes, such as silatranes, have been successfully developed and demonstrate high efficiency and reduced waste. acs.org A gram-scale, direct amide synthesis using diphenylsilane (B1312307) without the need for air or moisture exclusion further highlights the potential for scalable, green processes. rsc.org

A comparison of traditional versus emerging green synthetic strategies is summarized in the table below.

| Feature | Traditional Synthesis (e.g., Grignard) | Green/Sustainable Methodologies |

| Starting Materials | Chlorosilanes, organometallic reagents | Hydrosilanes, alcohols, alkenes |

| Catalysts | Often stoichiometric reagents | Catalytic amounts of transition metals (Pt, Co, Fe), organocatalysts, photocatalysts acs.orgacs.org |

| Solvents | Anhydrous organic solvents (e.g., ether, THF) | Green solvents (e.g., alcohols) or solvent-free conditions csic.esacs.org |

| Byproducts | Metal halide salts | Minimal waste, potentially recyclable catalysts dakenchem.com |

| Energy Input | Often requires heating/reflux | Mild conditions, room temperature, light- or electro-driven rsc.orgnus.edu.sg |

Elucidation of Complex Reaction Mechanisms for Enhanced Control

The steric bulk imposed by three benzyl (B1604629) groups and one cyclohexyl group on tribenzyl(cyclohexyl)silane makes its reactivity profile complex and potentially different from less hindered silanes. A deep understanding of the reaction mechanisms is crucial for controlling outcomes like regio- and stereoselectivity in processes such as hydrosilylation. libretexts.org

The prevalent mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to a metal center, followed by alkene insertion and reductive elimination. wikipedia.org However, variations exist, and the specific ligands, substrates, and silanes involved can significantly alter the reaction pathway. libretexts.orgwikipedia.org For a sterically demanding silane (B1218182), alternative mechanisms might become dominant.

Computational studies, particularly using Density Functional Theory (DFT), are becoming indispensable tools for mapping these complex reaction pathways. rsc.orgnih.govresearchgate.net Such studies can:

Predict Reaction Barriers : DFT calculations can determine the energy barriers for different potential pathways, such as the classic Chalk-Harrod mechanism versus a modified pathway involving alkene insertion into the metal-silyl bond. researchgate.nethkust.edu.hk

Analyze Steric and Electronic Effects : For amide bond formation mediated by silanes, computational studies have shown that steric effects of the silane reagent are more critical than electronic effects, making less bulky silanes more reactive. rsc.org A similar analysis for tribenzyl(cyclohexyl)silane would be essential to predict its behavior and design appropriate catalytic systems.

Rationalize Selectivity : In reactions with alkynes, additives can switch the reaction pathway between hydrosilylation and semihydrogenation. rsc.org Mechanistic investigations, including kinetic isotope effect studies, can reveal the role of such additives, providing a blueprint for controlling the outcome of reactions involving complex silanes. rsc.org

Understand Decomposition : The thermal decomposition of branched silanes has been studied computationally, revealing that pathways like homolytic dissociation become more important at higher temperatures for more branched structures. nih.gov This knowledge is vital for defining stable operating conditions for industrial applications.

Advancements in the Design of Novel Organosilane Reagents

The unique structure of tribenzyl(cyclohexyl)silane serves as a platform for designing new reagents with tailored properties. Advances in this area focus on leveraging the specific characteristics conferred by the bulky organic substituents.

Silicon-Stereogenic Silanes : A significant challenge in organosilicon chemistry is the synthesis of chiral, silicon-stereogenic silanes. rsc.org The four different substituents on a theoretical precursor like benzyl(cyclohexyl)(methyl)phenylsilane would create a chiral center at the silicon atom. Developing synthetic routes to such molecules in high enantiomeric purity remains a key goal and would open up applications in asymmetric synthesis. rsc.org

Advanced Protecting Groups : The steric hindrance of the tribenzyl(cyclohexyl)silyl group could make it an exceptionally stable protecting group for alcohols. dtic.mil Research into siliranes has unexpectedly led to the development of highly robust silyl (B83357) ethers that are resistant to concentrated acid and other harsh conditions. dtic.mil The tribenzyl(cyclohexyl)silyl moiety could offer a unique balance of stability and specific cleavage conditions, making it valuable in complex, multi-step organic synthesis.

Reagents for Cross-Coupling : Organosilanes are increasingly used as non-toxic and stable alternatives to other organometallic reagents in palladium-catalyzed cross-coupling reactions. While these reactions often require a nucleophilic promoter, the design of new silanes can influence reactivity. Novel (fluoroaryl)silanes, for example, have been shown to react faster than traditional phenylsilane (B129415) in certain catalytic systems. acs.org The electronic and steric properties of the tribenzyl(cyclohexyl)silyl group could be tuned to create reagents for specialized cross-coupling applications.

Functional Materials Precursors : The organic groups on the silicon atom dictate the properties of resulting materials. By modifying the benzyl or cyclohexyl rings with additional functional groups, tribenzyl(cyclohexyl)silane derivatives could serve as precursors for advanced polymers, resins, or hybrid organic-inorganic materials with specific thermal, mechanical, or optical properties. nih.gov

| Organosilane Reagent Type | Potential Application Area | Key Research Challenge |

| Silicon-Stereogenic Silanes | Asymmetric catalysis, chiral auxiliaries | Enantioselective synthesis and separation rsc.org |

| Bulky Silyl Ethers | Protecting groups in multi-step synthesis | Developing specific and mild deprotection methods dtic.mil |

| Cross-Coupling Partners | C-C bond formation in organic synthesis | Optimizing reactivity and catalyst compatibility |

| Functionalized Derivatives | Precursors for polymers and hybrid materials | Controlled synthesis of multifunctional silanes nih.gov |

Interdisciplinary Collaborations for Innovative Applications

The future impact of tribenzyl(cyclohexyl)silane systems will be maximized through collaborations that bridge chemistry with other scientific and engineering disciplines. The compound's inherent properties—bulkiness, thermal stability, and hydrophobicity—make it a candidate for a wide array of applications.

Materials Science : Organosilanes are fundamental to creating advanced composites, coatings, and adhesives. dakenchem.comsisib.com They act as coupling agents that bridge inorganic materials (like fillers or glass fibers) and organic polymers, enhancing mechanical strength and durability. nih.gov The bulky nature of tribenzyl(cyclohexyl)silane could be exploited to create highly hydrophobic and weather-resistant surface coatings or to modify the rheology of polymer melts. sisib.com

Electronics and Photonics : In electronics, organosilanes are used for insulation, surface modification, and as precursors for silicon-based materials. dakenchem.com For instance, organosilane passivation layers have been shown to reduce defects in ZnO films, leading to more efficient and stable organic solar cells. acs.org The specific dielectric properties of a tribenzyl(cyclohexyl)silane-based material could be of interest for creating new insulators or modifying semiconductor surfaces.

Biomedical Applications : While many organosilanes are used in biomedical devices and drug delivery, the bulky and lipophilic nature of tribenzyl(cyclohexyl)silane might make it suitable for encapsulating hydrophobic drugs within polymer matrices. nih.gov Silanes are also used to create stable, functionalized surfaces on biomedical implants to improve biocompatibility and control protein adsorption. researchgate.net

Polymer Chemistry : Collaborations with polymer chemists are essential. Organosilanes can be grafted onto polymer backbones, followed by moisture-induced crosslinking to form stable, three-dimensional networks. This is a key technology for producing materials like moisture-curable XLPE for wire and cable insulation. sisib.com Exploring the incorporation of tribenzyl(cyclohexyl)silane into polymers like polysiloxanes or silsesquioxanes could lead to new materials with enhanced thermal stability or unique processing characteristics. msu.edu

Addressing Scalability and Industrial Relevance in Academic Research

A persistent gap exists between innovative academic research and large-scale industrial application. For a specialized molecule like tribenzyl(cyclohexyl)silane, bridging this gap requires a conscious effort to address scalability, cost, and safety from the early stages of research.

Scalable Synthesis : The Müller-Rochow process is the industrial cornerstone for producing organosilicon monomers, but it is not suitable for creating highly specialized, asymmetric silanes. mdpi.com Research into scalable synthesis must therefore focus on alternative robust catalytic processes. nih.gov Demonstrating that a new synthetic method is not only high-yielding but also safe, reproducible on a larger scale (e.g., gram-scale), and uses cost-effective starting materials is crucial. rsc.orgacs.org The Rochow reaction itself is being explored as a method to create porous silicon/carbon composites directly from silicon microparticles, showing how industrial processes can be adapted for new material synthesis. nih.gov

Process Optimization : Industrial manufacturing requires precise control over reaction parameters to ensure consistency and purity. dakenchem.com Academic research should aim to move beyond simple proof-of-concept syntheses to include studies on process optimization, catalyst recycling, and byproduct management. dakenchem.comacs.org For example, developing closed-loop systems to recycle byproducts and minimize emissions is a key aspect of sustainable industrial chemistry. dakenchem.com

Economic Viability : The potential applications of tribenzyl(cyclohexyl)silane must justify the cost of its synthesis. While it may be a niche product, identifying high-value applications where its unique properties provide a significant performance advantage is key. Tetramethyldisiloxane (TMDS) serves as an example of a specialized organosilane reducing agent that is considered for scale-up due to its safety profile and unique selectivity, despite being more expensive than common reductants. acs.org

Waste Valorization : An innovative approach to industrial relevance is the use of industrial byproducts as starting materials. For instance, waste from the organosilane industry has been successfully used as a silicon source to create anode materials for lithium-ion batteries, turning a disposal problem into a value-creation opportunity. rsc.org

Q & A

Basic: What are the standard synthetic routes for Tribenzyl(cyclohexyl)silane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Tribenzyl(cyclohexyl)silane is typically synthesized via silane coupling reactions involving organofunctional silanes. A common approach involves:

- Stepwise functionalization : Reacting cyclohexylsilane precursors with benzyl halides or benzyl alcohols in the presence of catalysts like platinum or palladium.

- pH and hydrolysis control : Adjusting the pH to ~4.1 (using acetic acid) to activate silanol groups, followed by hydrolysis for 23 hours at room temperature to ensure complete condensation .

- Solvent selection : Using ethanol-water mixtures (95:5) to balance solubility and reactivity .

Optimization strategies : - Varying the molar ratios of silane monomers (e.g., 0.5–1.0 vol.% cross-linkers like BTSE) to enhance purity .

- Conducting hazard analyses and risk assessments for reagent handling, especially with volatile silanes .

Advanced: How does the electronic environment of Tribenzyl(cyclohexyl)silane influence its reactivity in photochemical radical reactions?

Methodological Answer:

The cyclohexyl and benzyl substituents create a sterically hindered yet electron-rich environment, facilitating radical chain propagation. Key insights include:

- Radical initiation : (TMS)₃SiD acts as a hydrogen donor, enabling deuterium incorporation at α-positions of electrophilic radicals, as shown in photochemical Giese reactions .

- Electron-donating effects : Benzyl groups stabilize transition states via resonance, enhancing silane-mediated radical addition.

- Mechanistic validation : Use radical scavengers like TEMPO to confirm radical pathways, as seen in the suppression of product formation and detection of TEMPO-adducts .

Basic: What spectroscopic techniques are most effective for characterizing Tribenzyl(cyclohexyl)silane, and what key spectral markers should be identified?

Methodological Answer:

- NMR spectroscopy :

- FTIR : Si–C stretching vibrations at ~1250 cm⁻¹ and Si–O–Si bands (if oxidized) at ~1100 cm⁻¹ .

- LC-MS : Use chiral columns (e.g., cellulose-based) to resolve enantiomers, critical for assessing stereochemical purity .

Advanced: What strategies can resolve contradictions in silane bonding efficiency data across different studies?

Methodological Answer:

Contradictions often arise from variations in surface pretreatment, silane concentration, and curing protocols. Resolve these by:

- Controlled experiments : Replicate studies using standardized protocols (e.g., ISO 4049 for dental materials ).

- Statistical analysis : Apply ANOVA to compare bonding strengths across groups (e.g., Ha+S vs. A+S+Ec ).

- Cross-linking analysis : Quantify BTSE concentration effects (0.5–1.0 vol.%) on silane network density via FTIR or XPS .

Basic: What safety protocols are critical when synthesizing Tribenzyl(cyclohexyl)silane, especially regarding silane reactivity?

Methodological Answer:

- Hazard mitigation : Conduct pre-experiment risk assessments for pyrophoric silanes, focusing on ventilation, spill containment, and PPE .

- Storage : Keep silanes in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize residual silanes with ethanol-water mixtures before disposal to avoid spontaneous combustion .

Advanced: How do steric effects from benzyl and cyclohexyl groups impact the catalytic activity of Tribenzyl(cyclohexyl)silane in coordination chemistry?

Methodological Answer:

- Steric hindrance : The bulky benzyl groups limit access to the silicon center, reducing coordination with transition metals. This is observed in reduced catalytic activity compared to less hindered silanes .

- Electronic vs. steric trade-offs : Cyclohexyl groups provide moderate electron donation without excessive bulk, balancing reactivity and selectivity.

- Experimental validation : Compare catalytic performance in model reactions (e.g., hydrosilylation) using silanes with varying substituents (e.g., phenyl vs. cyclohexyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.